molecular formula C12H19ClN2O2 B11755474 2-((Pyridin-4-yl)methylamino)-4-methylpentanoic acid hydrochloride

2-((Pyridin-4-yl)methylamino)-4-methylpentanoic acid hydrochloride

Cat. No.: B11755474
M. Wt: 258.74 g/mol
InChI Key: MTTXKGYIEBWOFM-UHFFFAOYSA-N
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Description

4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpyridin-2-amine with a suitable acylating agent under controlled conditions. The reaction mass is often heated to reflux temperature (120-125°C) and then cooled to 25-35°C. Hydrochloric acid is added to the reaction mass at 25-35°C and stirred for an hour .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9(2)8-11(12(15)16)14(3)10-4-6-13-7-5-10;/h4-7,9,11H,8H2,1-3H3,(H,15,16);1H

InChI Key

MTTXKGYIEBWOFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C1=CC=NC=C1.Cl

Origin of Product

United States

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